BMS-564929 BMS-564929 BMS-564929 is an investigational therapeutic agent built to be a selective androgen receptor modulator (SARM). So far, it has been developed by Bristol-Myers Squibb for the symptomatic treatment of andropause.
Brand Name: Vulcanchem
CAS No.: 627530-84-1
VCID: VC0521683
InChI: InChI=1S/C14H12ClN3O3/c1-7-9(3-2-8(6-16)11(7)15)18-13(20)12-10(19)4-5-17(12)14(18)21/h2-3,10,12,19H,4-5H2,1H3/t10-,12+/m1/s1
SMILES: CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O
Molecular Formula: C14H12ClN3O3
Molecular Weight: 305.71 g/mol

BMS-564929

CAS No.: 627530-84-1

Cat. No.: VC0521683

Molecular Formula: C14H12ClN3O3

Molecular Weight: 305.71 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BMS-564929 - 627530-84-1

Specification

CAS No. 627530-84-1
Molecular Formula C14H12ClN3O3
Molecular Weight 305.71 g/mol
IUPAC Name 4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile
Standard InChI InChI=1S/C14H12ClN3O3/c1-7-9(3-2-8(6-16)11(7)15)18-13(20)12-10(19)4-5-17(12)14(18)21/h2-3,10,12,19H,4-5H2,1H3/t10-,12+/m1/s1
Standard InChI Key KEJORAMIZFOODM-PWSUYJOCSA-N
Isomeric SMILES CC1=C(C=CC(=C1Cl)C#N)N2C(=O)[C@@H]3[C@@H](CCN3C2=O)O
SMILES CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O
Canonical SMILES CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O
Appearance Solid powder

Introduction

BMS-564929 is an investigational therapeutic agent developed by Bristol-Myers Squibb as a selective androgen receptor modulator (SARM). It is designed to treat symptoms associated with andropause, such as loss of muscle mass, strength, libido, and osteoporosis, which occur due to age-related decline in androgen levels in men . Unlike traditional testosterone therapy, which can have adverse effects like prostate enlargement, BMS-564929 aims to provide beneficial effects on muscle and bone without stimulating the prostate .

Mechanism of Action

BMS-564929 acts as a potent and selective agonist for androgen receptors (AR), with a Ki value of 2.11 nM . It exhibits high selectivity for AR over other steroid hormone receptors, including estrogen receptors (ER), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and progesterone receptor (PR) . This selectivity allows BMS-564929 to promote muscle growth without significantly affecting prostate tissue, a common side effect of testosterone therapy .

ReceptorSelectivity
Androgen Receptor (AR)High affinity (Ki = 2.11 nM)
Estrogen Receptor (ER) α and β>1000-fold selective over AR
Glucocorticoid Receptor (GR)>1000-fold selective over AR
Mineralocorticoid Receptor (MR)>1000-fold selective over AR
Progesterone Receptor (PR)Approximately 400-fold selective over AR

Research Findings

Studies in castrated male rats have shown that BMS-564929 is more potent than testosterone in stimulating muscle growth, particularly in the levator ani muscle, while being highly selective for muscle over prostate tissue . This tissue selectivity is crucial for minimizing potential side effects associated with prostate stimulation.

In vitro studies using cell lines like C2C12 myoblasts have demonstrated the compound's potency, with an EC50 of 0.44 nM, significantly lower than that of testosterone . Additionally, BMS-564929 has been advanced to clinical trials for treating age-related functional decline, offering a promising alternative to traditional testosterone therapy .

Clinical Implications

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